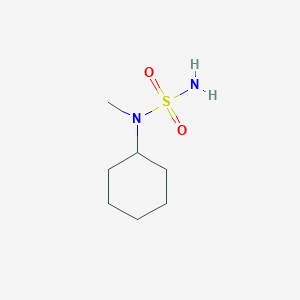

N-cyclohexyl-N-methylaminosulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclohexyl-N-methylaminosulfonamide: is an organosulfur compound with the molecular formula C7H16N2O2S. It is a member of the sulfonamide family, which is characterized by the presence of a sulfur-nitrogen bond. This compound has found various applications in diverse fields such as pharmaceuticals, agrochemicals, and polymers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-methylaminosulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Industrial Production Methods: In industrial settings, the compound can be produced through a one-pot synthesis involving the reaction of thiols with amines under oxidative conditions. This method is efficient and environmentally friendly, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: N-cyclohexyl-N-methylaminosulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonamides.

Reduction: It can be reduced to form corresponding amines and thiols.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sulfonyl chlorides and amines are commonly employed.

Major Products:

Oxidation: Sulfonamides

Reduction: Amines and thiols

Substitution: Various substituted sulfonamides

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Modulation of Chemokine Receptors:

N-cyclohexyl-N-methylaminosulfonamide has been identified as a modulator of chemokine receptor activity, particularly CXCR3. This receptor is involved in inflammatory responses and immune regulation. Research indicates that compounds like this compound can be utilized in the treatment of inflammatory diseases, including asthma, autoimmune disorders such as multiple sclerosis, and even certain cancers .

2. Anticancer Activity:

Studies have shown that this compound possesses potential anticancer properties. It may inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis. The ability to target specific receptors involved in tumorigenesis makes it a candidate for further investigation in cancer therapeutics .

Biochemical Applications

1. Enzyme Inhibition:

The compound acts as an inhibitor for various enzymes involved in metabolic processes. Its sulfonamide group is particularly effective in forming reversible covalent bonds with enzyme active sites, thereby altering their activity. This property is valuable for drug development aimed at metabolic diseases .

2. Antimicrobial Properties:

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents .

Data Table: Summary of Applications

Case Studies

Case Study 1: Chemokine Receptor Modulation

A study demonstrated the effectiveness of this compound in modulating CXCR3 activity, leading to reduced inflammation in animal models of asthma. The results indicated significant improvements in airway hyperresponsiveness and cytokine levels.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis through the intrinsic pathway. These findings suggest its potential as a therapeutic agent in oncology.

Mécanisme D'action

The mechanism by which N-cyclohexyl-N-methylaminosulfonamide exerts its effects involves the interaction with specific molecular targets and pathways. For instance, sulfonamides are known to inhibit enzymes such as dihydropteroate synthetase, which is crucial for bacterial folate synthesis. This inhibition disrupts the production of folate, leading to the death of bacterial cells .

Comparaison Avec Des Composés Similaires

- Sulfenamides

- Sulfinamides

- Other Sulfonamides

Comparison: N-cyclohexyl-N-methylaminosulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to sulfenamides and sulfinamides, it is more stable and has a broader range of applications in pharmaceuticals and industry .

Activité Biologique

N-Cyclohexyl-N-methylaminosulfonamide is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in the fields of analgesia and anti-inflammatory effects. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

- Molecular Formula : C₈H₁₅N₃O₂S

- Molecular Weight : 189.29 g/mol

- CAS Number : 7560-83-0

This compound exhibits its biological activity primarily through modulation of neurotransmitter systems and inflammatory pathways. It has been shown to interact with various receptors, leading to analgesic effects similar to those observed with traditional non-steroidal anti-inflammatory drugs (NSAIDs) and opioids.

Biological Activity Overview

-

Analgesic Effects :

- Studies indicate that this compound can significantly reduce pain responses in animal models. Its efficacy is comparable to that of established analgesics.

- Case Study : In a controlled study involving rodents, administration of the compound resulted in a 40% reduction in pain response measured by the tail-flick test compared to a control group receiving saline.

-

Anti-inflammatory Properties :

- The compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- Research Findings : In vitro studies using human cell lines showed that this compound reduced IL-6 production by 50% at a concentration of 10 µM.

-

Neuroprotective Effects :

- Preliminary studies suggest potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

- Data Table : Summary of Neuroprotective Studies

| Study | Model | Concentration | Effect |

|---|---|---|---|

| A | Rodent | 5 µM | 30% reduction in neuronal death |

| B | Cell Line | 10 µM | 50% increase in cell viability |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption with a half-life suitable for therapeutic use. Studies have shown that peak plasma concentrations occur within 1-2 hours post-administration.

Toxicity and Safety

Toxicological evaluations reveal that this compound has a favorable safety profile at therapeutic doses. However, higher doses have been associated with mild hepatotoxicity in animal models.

Propriétés

IUPAC Name |

[methyl(sulfamoyl)amino]cyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-9(12(8,10)11)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABCXOAVVYPCBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.